![molecular formula C13H14O B14321898 Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- CAS No. 109276-10-0](/img/structure/B14321898.png)
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is a bicyclic compound that features a norbornene structure with a phenyl group attached to the second carbon and a hydroxyl group on the fifth carbon. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method is the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of bicyclo[2.2.1]hept-5-en-2-one, 2-phenyl-.
Reduction: Formation of bicyclo[2.2.1]heptan-2-ol, 2-phenyl-.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as binding to enzymes or receptors, which can modulate biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the phenyl group, resulting in different reactivity and applications.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Bicyclo[2.2.1]heptan-2-ol: Saturated version of the compound, with different reactivity and stability.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
109276-10-0 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-phenylbicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C13H14O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-7,10,12,14H,8-9H2 |
Clave InChI |
FKVIKTMLTIPULX-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


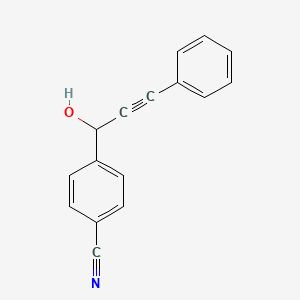
![2-Methoxy-4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol](/img/structure/B14321819.png)
![Phenol, 2-chloro-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14321821.png)
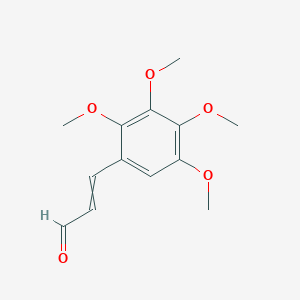
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
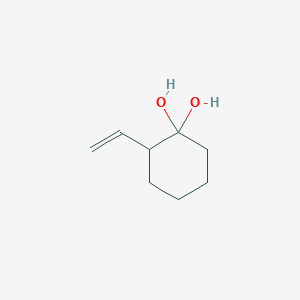
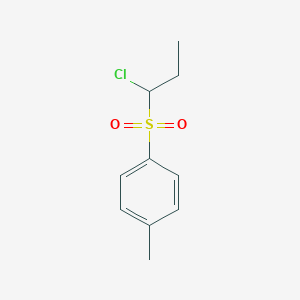
![N-[(E)-furan-2-ylmethylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14321848.png)
![N-Ethyl-N-methyl-N-[(1H-pyrrol-1-yl)methyl]ethanaminium iodide](/img/structure/B14321850.png)
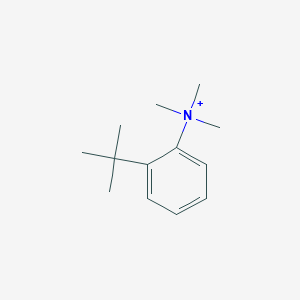
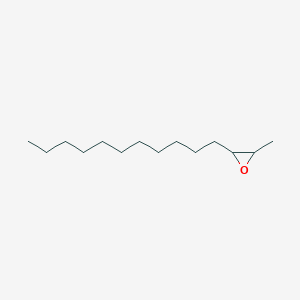
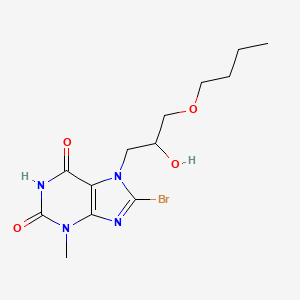

![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
